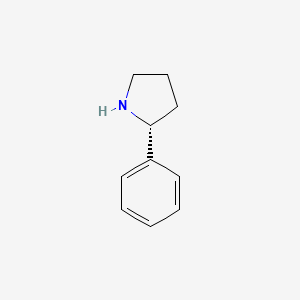

(R)-2-Phenylpyrrolidine

Übersicht

Beschreibung

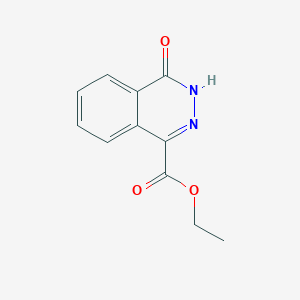

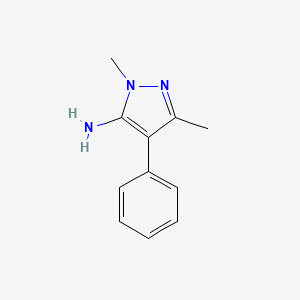

R-2-Phenylpyrrolidine, also known as 2-phenylpyrrolidine, is an organic compound belonging to the class of pyrrolidines. It is a chiral compound consisting of a pyrrolidine core with a phenyl group attached to the nitrogen atom. It has a molecular formula of C9H13N and a molecular weight of 135.21 g/mol. R-2-Phenylpyrrolidine is a colorless liquid with a melting point of -22.9 °C and a boiling point of 162-164 °C. It is sparingly soluble in water, but soluble in organic solvents such as ethanol and acetone.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Enantiodivergent Synthesis : The enantiodivergent synthesis of derivatives of (R)-2-Phenylpyrrolidine, like 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, has been explored. These derivatives have potential applications in chemical synthesis and pharmaceuticals (Camps et al., 2007).

Synthesis for Pharmacological Profiles : The synthesis of this compound derivatives has been used to develop pharmacologically active compounds, such as ABT-267, a pan-genotypic inhibitor of HCV NS5A (DeGoey et al., 2014).

Applications in Drug Development

Cancer Treatment : this compound substituted imidazopyridazines have been identified as potent, selective, orally bioavailable pan-TRK inhibitors, potentially useful in treating various cancers (Choi et al., 2015).

Antidepressant-like Compounds : The resolution and determination of the absolute configuration of this compound derivatives have been essential in developing antidepressant-like compounds (Maryanoff & McComsey, 1985).

Chemical Functionalization

- Arylation of N-Phenylpyrrolidine : The selective and catalytic arylation of N-phenylpyrrolidine, leading to the functionalization of sp3 C-H bonds in the absence of a directing group, has been demonstrated, which is significant for organic synthesis (Sezen & Sames, 2005).

Crystallography and Structural Analysis

- Crystal Structures of Enantiopure Forms : Studies have shown that the racemic and enantiopure forms of certain this compound derivatives adopt significantly different crystal structures, which has implications for understanding their pharmaceutical properties (Krivoshein et al., 2017).

Pharmaceutical Applications

Synthesis of Pharmacologically Active Compounds : The synthesis of this compound derivatives has been key in creating pharmacologically active compounds, such as R-96544, a novel 5-HT2A receptor antagonist (Ogawa et al., 2002).

Drug Synthesis Methods : Novel methods for synthesizing this compound-based drugs, such as Phenotropil, have been developed, highlighting its importance in medicinal chemistry (Ворона et al., 2013).

Spectroscopic Studies

- Spectroscopic Study : The conformational preferences of nicotine analogue 2-phenylpyrrolidine (PPD), a derivative of this compound, have been studied using spectroscopic techniques, providing insights into its structural behavior (Martin et al., 2009).

Lithiation and Substitution Studies

- Lithiation-Substitution of N-Boc-2-Phenylpyrrolidine : The lithiation-substitution of N-Boc-2-Phenylpyrrolidine has been studied, offering a pathway to synthesize compounds containing a quaternary stereocenter, crucial in pharmaceutical research (Sheikh et al., 2012).

Neuroprotection Studies

- Neuroprotective Effects : The selective activation of group-II metabotropic glutamate receptors using derivatives of this compound, like 2R,4R-APDC, has been shown to protect neurons against excitotoxic degeneration, suggesting therapeutic potential in neuroprotection (Battaglia et al., 1998).

Stereospecific Pharmaceutical Effects

- Stereochemistry in Pharmacology : The stereochemistry of this compound and its derivatives, like phenylpiracetam, has been shown to significantly affect their pharmacological profile, underlining the importance of stereochemistry in drug effectiveness (Veinberg et al., 2015).

Chiral Nucleosides Synthesis

- Synthesis of N,O-Psiconucleosides : this compound has been used as a resolution agent in the synthesis of N,O-psiconucleosides, which are important in nucleoside research and drug development (Camps et al., 2008).

Wirkmechanismus

“®-2-Phenylpyrrolidine” substituted imidazopyridazines have been identified as a novel class of selective pan-TRK inhibitors with efficacy in a KM12 rat tumor model . The compound has emerged as an ideal moiety to incorporate in bicyclic TRK inhibitors due to its shape complementarity to the hydrophobic pocket of TRKs .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364077 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56523-47-8 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (R)-2-Phenylpyrrolidine demonstrates excellent shape complementarity to the hydrophobic pockets of certain enzymes. For instance, in the development of pan-TRK inhibitors [], incorporating this compound into imidazopyridazine scaffolds resulted in enhanced binding affinity and selectivity for TRK kinases. This is attributed to the specific spatial arrangement of the phenyl and pyrrolidine rings, allowing for favorable interactions within the enzyme's active site. Similarly, research into pyrroloisoquinoline antidepressants [] highlighted the importance of the (R)-enantiomer and the trans isomeric configuration for potent antagonism of tetrabenazine-induced effects and inhibition of biogenic amine uptake.

A: Yes, its utility extends to other therapeutic areas. Studies have explored its incorporation into pyrroloisoquinoline structures, leading to the identification of compounds like 1,2,3,5,6,10bβ‐hexahydro‐6α‐phenylpyrrolo[2,1‐α]isoquinoline [], which exhibits antidepressant-like properties. This highlights the versatility of this compound as a scaffold for exploring diverse pharmacological targets.

A: Yes, researchers have developed asymmetric synthetic approaches. One notable method utilizes asymmetric diol boronic esters, readily converted to alkyldifluoroboranes []. This strategy enables the preparation of this compound with high enantiomeric excess (98% ee), showcasing a practical and scalable route for medicinal chemistry applications.

A: Extensive SAR investigations, particularly within the context of pyrroloisoquinoline antidepressants [], have revealed that modifications to the phenyl ring substituents, stereochemistry, and even the pyrrolidine ring itself significantly influence biological activity. For example, substituting the phenyl ring with bulkier groups or altering its position can drastically affect potency and selectivity for biogenic amine transporters. These findings underscore the importance of a well-defined SAR understanding when designing novel therapeutics incorporating this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)